2-Methyl-L-serine

描述

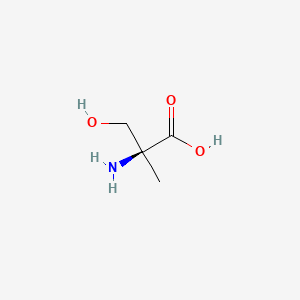

2-Methyl-L-serine (CAS: 16820-18-1) is a non-proteinogenic amino acid characterized by a methyl group substitution at the β-carbon of the serine backbone. Its molecular formula is C₄H₉NO₃, with a molar mass of 119.12 g/mol . Key properties include:

- Melting point: 286–288°C

- Optical rotation: [α] = +3.3° (in 5 M HCl, 25°C)

- Solubility: Slightly soluble in water and DMSO .

- Safety: Classified as Xi (irritant) with risk code R36/37/38 (irritating to eyes, respiratory system, and skin) .

This compound is used in peptide synthesis and biochemical research due to its stereospecificity and structural mimicry of natural serine .

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUUKBXTEOFITR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80937461 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16820-18-1 | |

| Record name | 2-Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Chemical Properties and Mechanism of Action

2-Methyl-L-serine (CAS#: 5424-29-3) has the chemical formula C4H9NO3 and is characterized by a methyl group attached to the alpha carbon of the serine structure. Its primary target of action is Serine Hydroxymethyltransferase (SHMT) , where it competes with serine, influencing metabolic pathways related to amino acid synthesis and neurotransmitter regulation .

Chiral Building Block

In synthetic chemistry, this compound serves as a chiral building block for the synthesis of other amino acids and complex molecules. Its ability to influence molecular conformation makes it valuable in drug design and development .

Metabolic Pathway Studies

This compound plays a role in studying metabolic pathways involving serine metabolism. It can influence glycolytic activity through interactions with enzymes like PKM2, which is crucial for cancer metabolism . Understanding these interactions can lead to insights into metabolic disorders and cancer biology.

Protein Synthesis

As a derivative of serine, this compound may participate in protein synthesis and contribute to the production of phospholipids and neurotransmitters essential for cell function .

Therapeutic Use in Neurodevelopmental Disorders

Recent studies have explored the use of L-serine in treating GRIN2B-related neurodevelopmental disorders (NDD). While specific data on this compound is scarce, L-serine's efficacy in improving cognitive function in patients with similar conditions suggests that this compound could have comparable therapeutic potential .

Data Tables and Case Studies

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Neuroprotection | Alzheimer's Disease | Reduces amyloid-beta; improves cognitive function |

| Medicinal Chemistry | Synthesis of chiral compounds | Serves as a building block for drug development |

| Metabolic Research | Glycolytic pathway studies | Influences PKM2 activity; impacts cancer metabolism |

| Clinical Trials | GRIN2B-related NDD | Potential improvements in cognitive performance |

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomers: 2-Methyl-D-serine

The D-enantiomer (2-Methyl-D-serine , CAS: 5424-29-3) shares the same molecular formula but exhibits distinct stereochemical properties:

The L-form is more biologically relevant, as enzymes often exhibit stereoselectivity for L-amino acids .

Methylated Tyrosine Analog: 3-Methyl-L-tyrosine

3-Methyl-L-tyrosine (CAS: 17028-03-4, C₁₀H₁₃NO₃) differs in its aromatic ring substitution:

Other Methylated Amino Acids

O-Benzyl-L-serine (CAS: 4726-96-9)

- Structure : Benzyl ether protection at the hydroxyl group .

- Use : Intermediate in peptide synthesis with enhanced stability compared to this compound .

- Solubility : Lower aqueous solubility due to the hydrophobic benzyl group .

α-Methyl-L-phenylalanine (CAS: 23239-35-2)

Data Tables

Notes on Contradictions and Limitations

- Melting Point Variability : Evidence reports a decomposition point of 243°C for racemic 2-Methylserine , conflicting with the L-form’s 286–288°C . This discrepancy may arise from purity or polymorphic forms.

- Optical Rotation Conditions : Values differ between studies due to solvent (e.g., HCl vs. water) and concentration variations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-Methyl-L-serine, and how can purity be assessed?

- Methodological Answer : this compound synthesis typically involves Strecker or enzymatic methods. For chemical synthesis, stoichiometric ratios of precursors (e.g., glycine derivatives and methylating agents) must be optimized to minimize side products. Purity is assessed via HPLC with UV detection (λ = 210–220 nm) and chiral columns to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity. Ensure all reagents are documented with manufacturer details, batch numbers, and purity grades to enhance reproducibility .

Q. How does this compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate solutions across a pH range (2–10) at 25°C, sampling at intervals (0, 24, 48 hrs) for HPLC analysis.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and monitor degradation via spectroscopic methods.

Report buffer composition, instrument calibration details, and statistical significance of degradation rates .

Q. What biological roles or pathways involve this compound, and how can these be identified in model organisms?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) in microbial or cell cultures to trace this compound incorporation into metabolic pathways. Metabolomics via LC-MS/MS can identify intermediates. For genetic studies, employ knockout strains (e.g., E. coli mutants) to assess phenotypic changes under varying nutrient conditions. Literature reviews should prioritize primary sources indexed in PubMed or Web of Science, using MeSH terms like “amino acid metabolism” and “biosynthetic pathways” .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., substrate concentrations, cofactor availability). Design a meta-analysis:

- Systematic Review : Aggregate kinetic parameters (Km, Vmax) from published studies, filtering by assay type (e.g., spectrophotometric vs. radiometric).

- Structural Analysis : Use X-ray crystallography or cryo-EM to compare enzyme-substrate binding modes under varying conditions.

- Reproducibility Tests : Replicate key experiments with standardized buffers and enzyme sources. Statistical tools like ANOVA can identify outliers .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes like serine hydroxymethyltransferase. Validate models with experimental mutagenesis data (e.g., alanine scanning). Parameterize force fields using quantum mechanical calculations (DFT) for methyl group interactions. Cross-reference results with databases like PDB or ChEMBL .

Q. How can experimental protocols for this compound derivatization be optimized for high-throughput screening?

- Methodological Answer : Apply design of experiments (DoE) to test variables (e.g., reaction time, catalyst loading). Use fractional factorial designs to reduce trial counts. Analytical validation via UPLC-MS ensures derivatization efficiency. Automate workflows with liquid handlers (e.g., Hamilton STAR) and integrate data analysis pipelines (Python/R scripts) .

Q. What strategies mitigate batch-to-batch variability in this compound production for in vivo studies?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress). Use design space modeling (QbD principles) to define acceptable parameter ranges (e.g., temperature ±2°C, pH ±0.5). Document raw material variability (e.g., supplier certificates of analysis) and include internal standards in QC protocols .

Q. How do cross-disciplinary approaches (e.g., synthetic biology, materials science) enhance this compound applications?

- Methodological Answer :

- Synthetic Biology : Engineer microbial consortia for co-production of this compound and value-added compounds (e.g., polyketides). Use CRISPR-Cas9 for pathway optimization.

- Materials Science : Functionalize polymers with this compound for biocompatible hydrogels. Characterize via rheometry and cytotoxicity assays (MTT).

Collaborate across fields using shared data repositories (e.g., Zenodo) and standardized nomenclature .

Methodological Guidelines

- Literature Reviews : Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") in Scopus/PubMed. Filter by publication date (last 10 years) and study type (e.g., in vitro, in vivo) .

- Data Reporting : Follow ICMJE standards for chemical descriptions (purity, storage conditions) and statistical methods (e.g., error bars = SD, n ≥ 3) .

- Ethical Compliance : For studies involving human/animal models, detail IRB/IACUC approvals and inclusion/exclusion criteria in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。